

The Intrinsic Role of Silicon Dioxide in Heliosit Orthodontic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the highly dispersed silicon dioxide filler within the **Heliosit** Orthodontic dental composite. Manufactured by Ivoclar Vivadent, **Heliosit** Orthodontic is a light-cured, single-component luting composite widely used for bonding orthodontic brackets.[1] Its performance and handling characteristics are significantly influenced by its filler system. This document will delve into the composition, material properties, and the specific contributions of its silicon dioxide component, supported by available technical data and standardized experimental methodologies.

Composition of Heliosit Orthodontic

Heliosit Orthodontic is a composite material comprised of a resin matrix and an inorganic filler. The primary components are detailed in Table 1.[1] The material's handling and physical properties are a direct result of the interplay between the dimethacrylate-based resin matrix and the highly dispersed nature of the silicon dioxide filler.

Component	Sub-Component	Weight Percentage (%)
Resin Matrix	Urethane dimethacrylate (UDMA)	85
Bisphenol A-glycidyl methacrylate (Bis-GMA)		
Decandiol dimethacrylate	_	
Filler	Highly dispersed silicon dioxide (SiO ₂)	14
Additives	Catalysts and Stabilizers	1
Table 1: Composition of Heliosit Orthodontic[1]		

The Pivotal Role of Silicon Dioxide Filler

The 14 wt% silicon dioxide filler in **Heliosit** Orthodontic, described as "highly dispersed," is a form of fumed silica. This synthetic amorphous silicon dioxide is produced by the hydrolysis of silicon tetrachloride in a high-temperature flame. The resulting material consists of microscopic droplets of amorphous silica fused into branched, chain-like, three-dimensional secondary particles. These, in turn, agglomerate into tertiary particles. This unique structure is key to its function in the dental composite.

The primary roles of the silicon dioxide filler in **Heliosit** Orthodontic include:

- Rheological Control: The fumed silica imparts thixotropic properties to the composite. This
 means that the material exhibits high viscosity at rest, preventing slumping or running after
 application, yet flows readily under the pressure of placing a bracket. This "shear-thinning"
 behavior is crucial for precise bracket placement.
- Reinforcement: The fine particles of silicon dioxide are interspersed within the polymer
 matrix, enhancing the material's mechanical properties. While specific data for Heliosit is not
 publicly available, in general, fumed silica in dental composites contributes to increased
 compressive and tensile strength, as well as improved fracture toughness.

- Enhancement of Physical Properties: The inclusion of an inorganic filler like silicon dioxide
 reduces the overall polymerization shrinkage of the composite. It also contributes to a lower
 coefficient of thermal expansion, bringing it closer to that of the tooth structure and reducing
 stress at the enamel-adhesive interface during temperature changes.
- Translucency: The highly dispersed nature and small particle size of the fumed silica
 contribute to the high translucency of Heliosit Orthodontic. This is an aesthetic advantage
 and also allows for efficient light transmission during photopolymerization, ensuring a
 thorough cure.

dot graph TD { A[Silicon Tetrachloride] --> B{High-Temperature Hydrolysis}; B --> C[Molten Silica Droplets]; C --> D[Primary Particles]; D --> E[Branched, Chain-like Secondary Particles]; E --> F[Agglomerated Tertiary Particles]; F --> G[Highly Dispersed Silicon Dioxide Filler]; G --> H[Incorporation into Resin Matrix]; H --> I{Heliosit Orthodontic Composite}; }

Figure 1: Formation of Highly Dispersed Silicon Dioxide Filler

Mechanical and Physical Properties of Heliosit Orthodontic

The mechanical properties of **Heliosit** Orthodontic are a direct consequence of its composition. While a comprehensive datasheet with all physical properties is not publicly available, some key metrics have been published by the manufacturer and in independent studies.

Property	Value	Standard
Flexural Strength	80 MPa	ISO 4049
Shear Bond Strength (to etched enamel)	10 MPa (Ceramic Brackets)	Not Specified
12 MPa (Metal Brackets)		
Table 2: Mechanical Properties of Heliosit Orthodontic[2]		

Experimental Protocols for Key Properties

To understand the significance of the reported values, it is essential to be familiar with the standardized methodologies used for their determination.

Flexural Strength (ISO 4049)

Flexural strength is a measure of a material's resistance to fracture under a bending load. It is a critical property for dental composites as it simulates the forces experienced in the oral environment. The testing protocol is defined by ISO 4049: "Dentistry — Polymer-based restorative materials".

Methodology:

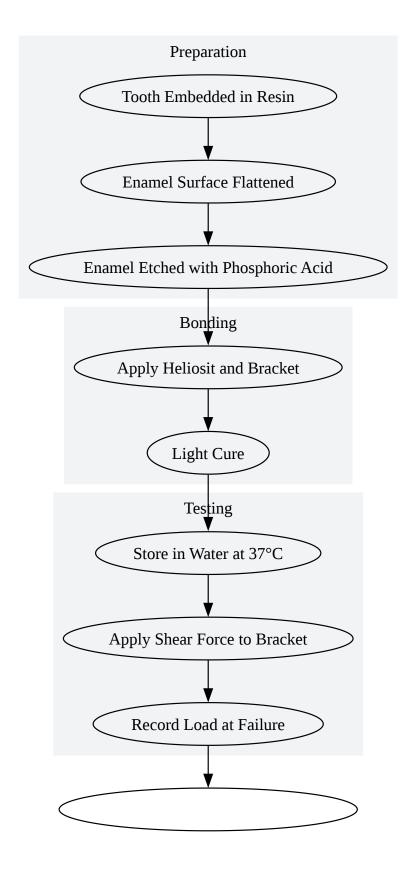
- Specimen Preparation: Rectangular bar-shaped specimens of the composite material are prepared, typically with dimensions of 25 mm x 2 mm x 2 mm.
- Curing: The specimens are light-cured according to the manufacturer's instructions.
- Conditioning: The cured specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.
- Testing: A three-point bending test is performed using a universal testing machine. The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant crosshead speed until fracture occurs.
- Calculation: The flexural strength (σ) is calculated using the formula: $\sigma = 3FL / 2bd^2$, where F is the maximum load at fracture, L is the distance between the supports, b is the width of the specimen, and d is the thickness of the specimen.

dot graph TD { A[Composite Material] --> B(Prepare Rectangular Specimen); B --> C{Light Cure}; C --> D[Store in Water at 37°C for 24h]; D --> E(Three-Point Bending Test); E --> F[Record Maximum Load at Fracture]; F --> G{Calculate Flexural Strength}; }

Figure 2: Workflow for Flexural Strength Testing (ISO 4049)

Shear Bond Strength

Shear bond strength evaluates the adhesive properties of the composite to a substrate, in this case, etched enamel. While a specific ISO standard is not cited for the manufacturer's data, a



common methodology is as follows:

Methodology:

- Tooth Preparation: Extracted human or bovine teeth are embedded in acrylic resin, and the enamel surface is flattened and polished.
- Etching: The enamel surface is etched, typically with 37% phosphoric acid, rinsed, and dried.
- Bonding: A cylindrical mold is placed on the etched surface, filled with Heliosit Orthodontic, and a bracket is seated. The composite is then light-cured.
- Storage: The bonded specimens are stored in water at 37°C for a specified period (e.g., 24 hours).
- Testing: A shear force is applied to the base of the bracket using a universal testing machine at a constant crosshead speed until debonding occurs.
- Calculation: The shear bond strength is calculated by dividing the peak load at failure by the bonded area of the bracket base.

Click to download full resolution via product page

Figure 3: Experimental Workflow for Shear Bond Strength Testing

Conclusion

The highly dispersed silicon dioxide filler is a cornerstone of the **Heliosit** Orthodontic formulation, playing a multifaceted role in defining its handling characteristics, mechanical integrity, and optical properties. While specific details regarding the filler's particle size and surface chemistry are proprietary to the manufacturer, its classification as "highly dispersed" suggests a fumed silica with a large surface area, which is consistent with its function as a rheological modifier and reinforcing agent. The provided technical data, when interpreted in the context of standardized testing protocols, underscores the material's suitability for its intended application in orthodontic bonding. Further independent research providing a more detailed characterization of **Heliosit**'s properties would be beneficial for a more comprehensive understanding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scribd.com [scribd.com]
- 2. ivodent.hu [ivodent.hu]
- To cite this document: BenchChem. [The Intrinsic Role of Silicon Dioxide in Heliosit Orthodontic: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12652425#role-of-silicon-dioxide-filler-in-heliosit]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com